N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide
Overview
Description
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of functional groups such as the nitro group, methoxyethylamino group, and chlorophenyl group contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Nitration: Introduction of the nitro group onto a benzene ring.
Amination: Introduction of the methoxyethylamino group through nucleophilic substitution.
Chlorination: Introduction of the chlorine atom onto the benzene ring.
Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The presence of the nitro group and other functional groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzene
- N-(3-chlorophenyl)-2-(2-methoxyethylamino)-4-nitrobenzamide
- N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzoic acid
Uniqueness
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methoxyethylamino)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-24-8-7-18-15-6-5-13(20(22)23)10-14(15)16(21)19-12-4-2-3-11(17)9-12/h2-6,9-10,18H,7-8H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOHJCDENCZUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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